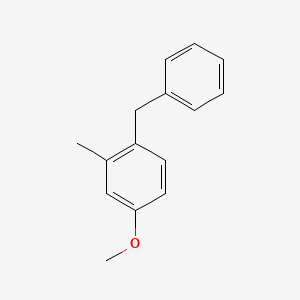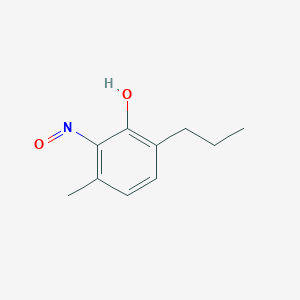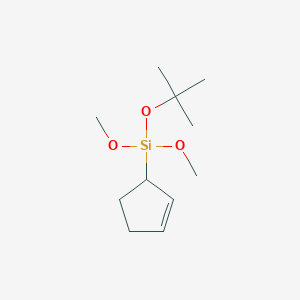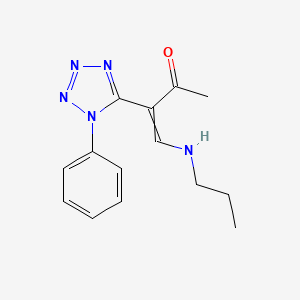
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often include low temperatures and acidic environments to stabilize the diazonium group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be replaced by other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate include:
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethenolate
These compounds share the diazonium group but differ in their substituents, which can affect their reactivity and applications. The unique structure of this compound, with its dicyclohexylmethoxy group, provides distinct properties that can be advantageous in specific chemical reactions and applications.
Properties
CAS No. |
139021-84-4 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
dicyclohexylmethyl 2-diazoacetate |
InChI |
InChI=1S/C15H24N2O2/c16-17-11-14(18)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13,15H,1-10H2 |
InChI Key |
NGMDPJVYRMTZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)




![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
